N-(4-Methoxynaphthalen-2-yl)-L-phenylalaninamide
Overview
Description
N-(4-Methoxynaphthalen-2-yl)-L-phenylalaninamide: is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a methoxy-substituted naphthalene ring attached to a phenylalanine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methoxynaphthalen-2-yl)-L-phenylalaninamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxynaphthalene and L-phenylalanine.
Amidation Reaction: The key step involves the formation of an amide bond between the carboxyl group of L-phenylalanine and the amine group of 4-methoxynaphthalene. This is usually achieved through a coupling reaction using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in an organic solvent like dichloromethane.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of automated synthesis equipment and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-Methoxynaphthalen-2-yl)-L-phenylalaninamide can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: The compound can be reduced to form amine derivatives, which may have different biological activities.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products:
Oxidation: Hydroxylated derivatives of the original compound.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: N-(4-Methoxynaphthalen-2-yl)-L-phenylalaninamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, this compound can be used as a probe to study protein-ligand interactions. Its ability to interact with specific proteins makes it valuable in the investigation of biochemical pathways and mechanisms.
Medicine: The compound has potential applications in medicinal chemistry as a lead compound for the development of new drugs. Its structural features may allow it to interact with various biological targets, making it a candidate for drug discovery efforts.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its properties may be exploited in the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-Methoxynaphthalen-2-yl)-L-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
- N-(4-Methoxynaphthalen-2-yl)-L-alaninamide
- N-(4-Methoxynaphthalen-2-yl)pyrrolidine-2-carboxamide
- N-(4-Methoxynaphthalen-2-yl)-5-oxopyrrolidine-2-carboxamide
Comparison: N-(4-Methoxynaphthalen-2-yl)-L-phenylalaninamide is unique due to the presence of the phenylalanine moiety, which imparts specific stereochemical and electronic properties. This distinguishes it from similar compounds that may have different amino acid or heterocyclic components. The phenylalanine moiety can influence the compound’s binding affinity and selectivity for biological targets, making it a valuable scaffold for drug design.
Properties
IUPAC Name |
(2S)-2-amino-N-(4-methoxynaphthalen-2-yl)-3-phenylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-24-19-13-16(12-15-9-5-6-10-17(15)19)22-20(23)18(21)11-14-7-3-2-4-8-14/h2-10,12-13,18H,11,21H2,1H3,(H,22,23)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIDLOZVSJGOFK-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427402 | |
Record name | N-(4-Methoxynaphthalen-2-yl)-L-phenylalaninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60285-95-2 | |
Record name | N-(4-Methoxynaphthalen-2-yl)-L-phenylalaninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 60285-95-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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